N-乙酰-N-(4-氯-2-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related acetamide compounds involves steps like alkylation and nitration, as seen in the preparation of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide. Optimal conditions for these reactions have been explored to achieve high yields, indicating a structured approach to synthesizing such compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

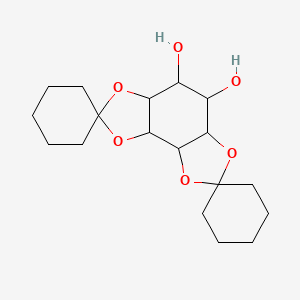

The molecular structure of acetamide derivatives often features specific conformations and intermolecular hydrogen bonding, which influence their physical and chemical properties. For example, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which is in contrast to the anti conformation observed in similar compounds. Such structural aspects are crucial for understanding the compound's behavior (B. Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide derivatives can be understood through studies on similar compounds. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the catalytic roles of Pd(II)-complexes in facilitating such transformations (A. Vavasori et al., 2023).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are vital for understanding the compound's stability and interactions. Studies on 2,2-Dichloro-N-(3-nitrophenyl)acetamide reveal how molecular conformations and intermolecular hydrogen bonds contribute to the compound's solid-state structure, which can be analogous to N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide (B. Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their solvatochromic effects and interactions with solvents, are influenced by their molecular structure. For instance, N-(4-Methyl-2-nitrophenyl)acetamide exhibits specific solvatochromic effects due to bifurcate hydrogen bonding, which affects its NH stretching frequency and dipole moment in solution. This highlights the compound's sensitivity to the protophilic properties of the medium (I. G. Krivoruchka et al., 2004).

科学研究应用

合成有机化学创新

合成有机化学的研究导致了N-乙酰-N-(4-氯-2-硝基苯基)乙酰胺作为一种化学选择性N-酰化试剂的开发。这种化合物,以及类似的N-苯甲酰-(2-氯苯基)苯甲酰胺和N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺等,已被证明在现有N-酰化试剂上提供了改进的化学选择性。这些创新不仅推动了复杂有机分子的合成,还为不对称合成领域做出了贡献,为利用“N-Ar拟手性轴”的手性配体的开发提供了基础。这些配体已在钯催化的不对称烯丙基取代反应中得到评估,表现出高选择性(高达99% ee),突显了它们在不对称催化中的潜力(Kondo & Murakami, 2001; Kondo & Murakami, 2002)。

分析和环境化学的进展

这种化合物的相关性延伸到分析和环境化学领域,特别是在研究高级氧化过程(AOPs)对对乙酰氨基酚降解的影响方面。这些研究对于理解药物化合物及其副产物的环境影响和生物毒性至关重要。例如,在水处理过程中对乙酰氨基酚(ACT)的降解会产生各种副产物,其生物毒性和环境风险是重要的研究领域。了解这些途径和副产物,如N-(3,4-二羟基苯基)乙酰胺,对于开发更有效和环保的降解方法至关重要(Qutob et al., 2022)。

药理学和毒理学研究

此外,对类似化合物的研究在药理学和毒理学方面取得了重大进展,特别是在理解药物诱导的肝损伤机制和对对乙酰氨基酚过量中毒的解毒剂的开发方面。例如,N-乙酰半胱氨酸已被广泛研究,因其通过增强谷胱甘肽合成来解毒对乙酰氨基酚,说明了理解药物毒性和治疗中的化学相互作用和代谢途径的关键重要性(Marzullo, 2005)。

安全和危害

属性

CAS 编号 |

156499-65-9 |

|---|---|

产品名称 |

N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide |

分子式 |

C10H9ClN2O4 |

分子量 |

256.64 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)